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molecular formula C11H11BrN2O3 B8370179 2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

Cat. No. B8370179
M. Wt: 299.12 g/mol
InChI Key: YNAGIVUXPIESRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642276B2

Procedure details

A suspension of (6-bromo-1,2-benzisoxazol-3-yl)acetic acid (Intermediate 32) (0.10 g) and HATU (0.18 g) in tetrahydrofuran (5 ml) was stirred at room temp. for 10 min then treated with 1-hydroxybenzotriazole (0.05 g) 2-aminoethanol (0.03 ml) and diisopropylethylamine (0.2 ml). The mixture was stirred for a further 18 h then concentrated under vacuum. The residue was partitioned between dichloromethane (5 ml) and 2M aqueous sodium carbonate (5 ml). The organic layer was dried using a hydrophobic filter tube then applied to a Varian Bond-Elut SPE cartridge. Sequential elution with dichloromethane, ether, ethyl acetate, acetonitrile and acetone yieldded the title compound as a white solid (0.08 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6]([CH2:9][C:10]([OH:12])=O)=[N:7][O:8][C:4]=2[CH:3]=1.CN(C(O[N:23]1N=N[C:25]2C=CC=N[C:24]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[OH:39]N1C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>O1CCCC1>[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6]([CH2:9][C:10]([NH:23][CH2:24][CH2:25][OH:39])=[O:12])=[N:7][O:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC1=CC2=C(C(=NO2)CC(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(=NO2)CC(=O)O)C=C1
Name
Quantity
0.18 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.03 mL
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at room temp. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (5 ml) and 2M aqueous sodium carbonate (5 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
WASH
Type
WASH
Details
Sequential elution with dichloromethane, ether, ethyl acetate, acetonitrile and acetone

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC2=C(C(=NO2)CC(=O)NCCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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